molecular formula C7H14O2 B7827397 4,4-Dimethylpentanoic acid CAS No. 95823-36-2

4,4-Dimethylpentanoic acid

Cat. No. B7827397
Key on ui cas rn: 95823-36-2
M. Wt: 130.18 g/mol
InChI Key: HMMSZUQCCUWXRA-UHFFFAOYSA-N
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Patent
US05962002

Procedure details

1-Chloro-3,3-dimethylbutane (log) was added dropwise to magnesium turnings (2 g) with an initiating amount of iodine crystals in dry diethyl ether (100 ml) and Grignard formation allowed to proceed to completion over 1 hour. The mixture was poured onto dry ice (50 g) very slowly and 0.5 N sodium hydroxide added and the basic aqueous layer provided extracted with diethyl ether (x2). The basic aqueous layer was acidified and extracted with diethyl ether which was dried over magnesium sulphate, filtered then evaporated under vacuum to yield 7.2 g of 4,4-dimethyl pentanoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([CH3:7])([CH3:6])[CH3:5].[Mg].II.[OH-:11].[Na+].C([O:15][CH2:16]C)C>>[CH3:5][C:4]([CH3:7])([CH3:6])[CH2:3][CH2:2][C:16]([OH:15])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(C)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto dry ice (50 g) very slowly
CUSTOM
Type
CUSTOM
Details
the basic aqueous layer provided
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (x2)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
then evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CCC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05962002

Procedure details

1-Chloro-3,3-dimethylbutane (log) was added dropwise to magnesium turnings (2 g) with an initiating amount of iodine crystals in dry diethyl ether (100 ml) and Grignard formation allowed to proceed to completion over 1 hour. The mixture was poured onto dry ice (50 g) very slowly and 0.5 N sodium hydroxide added and the basic aqueous layer provided extracted with diethyl ether (x2). The basic aqueous layer was acidified and extracted with diethyl ether which was dried over magnesium sulphate, filtered then evaporated under vacuum to yield 7.2 g of 4,4-dimethyl pentanoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([CH3:7])([CH3:6])[CH3:5].[Mg].II.[OH-:11].[Na+].C([O:15][CH2:16]C)C>>[CH3:5][C:4]([CH3:7])([CH3:6])[CH2:3][CH2:2][C:16]([OH:15])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(C)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto dry ice (50 g) very slowly
CUSTOM
Type
CUSTOM
Details
the basic aqueous layer provided
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (x2)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
then evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CCC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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